molecular formula C12H15NO2 B8152779 3-Methoxy-N,N-dimethyl-5-vinylbenzamide

3-Methoxy-N,N-dimethyl-5-vinylbenzamide

Cat. No.: B8152779
M. Wt: 205.25 g/mol
InChI Key: GHCBWVUIJPCRGO-UHFFFAOYSA-N
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Description

3-Methoxy-N,N-dimethyl-5-vinylbenzamide (CAS Number: 2814330-89-5) is a chemical compound supplied for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. With the molecular formula C12H15NO2 and a molecular weight of 205.25, this compound belongs to the class of N,N-dialkyl benzamides. The structure features a benzamide core substituted with a methoxy group and a vinyl group at the 3 and 5 positions of the benzene ring, respectively. The amide nitrogen is dimethylated. Benzamide derivatives are a significant class of compounds in medicinal and synthetic chemistry. Some N-phenylbenzamide analogs have been investigated for their potential biological activities, including as antiviral agents against targets like hepatitis B virus (HBV) and as scaffolds for developing new anticancer agents . Furthermore, structurally related N,N-dialkyl benzamides have been utilized as intermediates in transition-metal-free synthetic routes for the preparation of functionalized ketones, highlighting their utility in organic synthesis . The specific vinyl functional group on this molecule may offer a handle for further chemical modification through various cross-coupling or addition reactions, making it a valuable building block for constructing more complex molecular architectures. Researchers can explore this compound as a building block in organic synthesis or as a candidate for screening in various biological assays. As with all compounds of this nature, the specific applications and mechanisms of action are areas for ongoing scientific investigation.

Properties

IUPAC Name

3-ethenyl-5-methoxy-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-5-9-6-10(12(14)13(2)3)8-11(7-9)15-4/h5-8H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCBWVUIJPCRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The activation of carboxylic acids using 1,1'-carbonyldiimidazole (CDI) is a well-established method for amide bond formation. For 3-methoxy-5-vinylbenzamide, the synthesis begins with 3-methoxy-5-vinylbenzoic acid as the precursor. CDI facilitates the conversion of the carboxylic acid to an acyl imidazole intermediate, which subsequently reacts with dimethylamine to yield the target amide.

Procedure :

  • Activation Step : 3-Methoxy-5-vinylbenzoic acid (1.0 eq) is dissolved in methylene chloride and treated with CDI (1.1 eq) at 25°C for 1 hour.

  • Amine Coupling : Dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) are added to the reaction mixture, which is stirred overnight.

  • Workup : The crude product is purified via column chromatography to isolate 3-methoxy-N,N-dimethyl-5-vinylbenzamide.

Key Parameters :

  • Solvent: Methylene chloride (optimizes intermediate stability).

  • Temperature: Room temperature (prevents vinyl group degradation).

  • Yield: ~85–90% (extrapolated from analogous reactions in).

Spectroscopic Characterization

The product is characterized by ¹H NMR , ¹³C NMR , and IR spectroscopy :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.02 (s, 6H, N(CH₃)₂), 3.85 (s, 3H, OCH₃), 5.25–5.40 (m, 2H, CH₂=CH), 6.70–7.50 (m, 3H, aromatic).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 38.5 (N(CH₃)₂), 55.2 (OCH₃), 114.5–139.0 (aromatic and vinyl carbons), 167.8 (C=O).

  • IR (cm⁻¹) : 1645 (C=O stretch), 1240 (C-O methoxy).

This method prioritizes mild conditions, ensuring the integrity of the vinyl group while achieving high regioselectivity.

Catalytic Condensation of Methyl 3-Methoxy-5-vinylbenzoate with Dimethylamine

Reaction Design and Catalyst Selection

Adapting methodologies from propionamide synthesis, this route employs methyl 3-methoxy-5-vinylbenzoate and dimethylamine under high-pressure conditions. A diatomaceous earth catalyst enhances reaction selectivity by minimizing side reactions such as Michael additions.

Procedure :

  • Reaction Setup : Methyl 3-methoxy-5-vinylbenzoate (1.0 eq) and dimethylamine (1.1 eq) are combined in an autoclave with 5 wt% diatomaceous earth.

  • Heating and Stirring : The mixture is heated to 120°C under autogenous pressure (2.0 MPa) for 24 hours.

  • Distillation : Excess dimethylamine and byproduct methanol are removed via atmospheric distillation. The product is isolated through vacuum distillation (2–5 mmHg).

Key Parameters :

  • Catalyst: Diatomaceous earth (improves selectivity to 94%).

  • Temperature: 120°C (balances reaction rate and thermal stability).

  • Yield: ~75–80% (based on propionamide analog in).

Process Challenges and Solutions

  • Byproduct Formation : Residual dimethylamine may react with intermediates to generate 3-dimethylamino-N,N-dimethylpropionamide. This is mitigated by precise stoichiometry and catalyst reuse.

  • Purification : Vacuum distillation at 2–5 mmHg prevents thermal decomposition of the product.

Comparative Analysis of Synthesis Routes

Parameter CDI-Mediated Method Catalytic Condensation
Starting Material 3-Methoxy-5-vinylbenzoic acidMethyl 3-methoxy-5-vinylbenzoate
Reaction Time 12–24 hours24 hours
Yield 85–90%75–80%
Purity >98%98.2–98.5%
Key Advantage Mild conditions, high selectivityScalable, catalyst reuse

The CDI method is preferred for lab-scale synthesis due to its simplicity, while the catalytic approach suits industrial applications.

Functional Group Compatibility and Side Reactions

Stability of the Vinyl Group

Both methods preserve the vinyl substituent, as evidenced by the absence of alkene reduction or polymerization byproducts. In the CDI route, the low reaction temperature (25°C) prevents thermal degradation. For the catalytic method, the inert environment of the autoclave suppresses oxidative side reactions.

Methoxy Group Retention

The methoxy group remains intact under both conditions, with no demethylation observed. This is confirmed by the consistent integration of the OCH₃ signal in ¹H NMR spectra.

Industrial and Research Applications

The compound’s rigid aromatic core and polar substituents make it valuable in:

  • Pharmaceuticals : As a building block for kinase inhibitors.

  • Materials Science : In vinyl-functionalized polymers for optoelectronics.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N,N-dimethyl-5-vinylbenzamide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methoxy-N,N-dimethyl-5-formylbenzamide or 3-Methoxy-N,N-dimethyl-5-carboxybenzamide.

    Reduction: 3-Methoxy-N,N-dimethyl-5-ethylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-N,N-dimethyl-5-vinylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-N,N-dimethyl-5-vinylbenzamide involves its interaction with specific molecular targets. The methoxy and dimethylamino groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The vinyl group may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes key structural and functional differences between 3-Methoxy-N,N-dimethyl-5-vinylbenzamide and analogous compounds:

Compound Name Substituents/Modifications Key Applications/Properties Reference
3-Methoxy-N,N-dimethyl-5-vinylbenzamide 3-OCH₃, N,N-dimethyl, 5-vinyl Polar solvent in pesticides; enhances emulsion stability
3-Fluoro-N-methoxy-N,5-dimethylbenzamide 3-F, N-methoxy, N,5-dimethyl Unspecified (likely intermediate in synthesis)
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide 5-Cl, 2-OCH₃, N-(2,3-dimethylphenyl) Agrochemical/pharmaceutical research
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide 3-Br, 4-OCH₃, benzoxazole-linked dichlorophenyl Potential herbicide/antifungal agent
3-Methoxybenzamide 3-OCH₃ (no N,N-dimethyl or vinyl groups) Basic benzamide scaffold; synthetic precursor

Structural and Functional Analysis

  • N-Substitution : The N,N-dimethyl group in the target compound increases lipophilicity compared to analogs like 3-methoxybenzamide , favoring its role as a solvent in pesticide formulations .
  • Vinyl Group : Unique to the target compound, the 5-vinyl group may enable polymerization or conjugation reactions, distinguishing it from halogenated derivatives (e.g., 3-fluoro or 5-chloro analogs) .

Physicochemical Properties

  • Solubility: The N,N-dimethyl and vinyl groups in the target compound improve compatibility with both polar (e.g., 3-methoxy-N,N-dimethylpropaneamide) and nonpolar solvents , whereas halogenated derivatives (e.g., ) exhibit lower solubility due to increased molecular weight and halogen hydrophobicity.
  • Spectroscopic Profiles : NMR data for related compounds (e.g., ) suggest that substituent positioning (e.g., methoxy vs. halogen) significantly alters chemical shifts, aiding structural characterization.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methoxy-N,N-dimethyl-5-vinylbenzamide, considering regioselectivity and functional group compatibility?

  • Methodological Answer : A multi-step synthesis approach is recommended. Start with a substituted benzamide core, introduce the methoxy group via nucleophilic substitution or Ullmann coupling, and employ Heck coupling for vinyl group installation . Catalysts like Pd(II) or Cu(I) can enhance regioselectivity, as demonstrated in similar triazine-based syntheses . AI-driven retrosynthetic tools (e.g., Reaxys, Pistachio models) predict feasible pathways by analyzing steric and electronic effects .

Q. What analytical techniques are critical for characterizing 3-Methoxy-N,N-dimethyl-5-vinylbenzamide’s structure and purity?

  • Methodological Answer :

  • NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.2–3.5 ppm, vinyl protons as doublets near δ 5.1–5.8 ppm) .
  • Mass Spectrometry : Validate molecular weight (expected [M+H]+ ~234.3 g/mol) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as applied to similar benzamide derivatives .

Q. How should stability studies be designed to evaluate this compound under varying storage and reaction conditions?

  • Methodological Answer : Conduct accelerated stability tests:

  • Thermal Stability : Monitor decomposition at 40–60°C over 14 days via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) and track degradation products .
  • Hydrolytic Stability : Test in buffered solutions (pH 3–9) to identify labile groups (e.g., vinyl or amide bonds) .

Advanced Research Questions

Q. How can computational methods predict feasible synthetic pathways and side reactions for 3-Methoxy-N,N-dimethyl-5-vinylbenzamide?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for competing pathways . AI tools (e.g., Reaxys, Pistachio) analyze >10,000 reactions to prioritize routes with minimal byproducts . For example, vinyl group installation via Heck coupling may compete with β-hydride elimination; steric maps can guide catalyst selection .

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

  • Methodological Answer : Cross-validate with:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in crowded regions (e.g., aromatic vs. vinyl protons) .
  • Computational NMR Prediction : Tools like ACD/Labs or ChemDraw align experimental shifts with theoretical values .
  • Single-Crystal Analysis : Resolve regiochemical ambiguities, as done for halogenated benzamides .

Q. What mechanistic insights explain unexpected reactivity in cross-coupling reactions involving the vinyl group?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between oxidative addition vs. migratory insertion steps . For example, deuterium labeling at the vinyl position can clarify whether β-hydride elimination dominates under specific conditions. Computational modeling (e.g., DFT) further identifies steric clashes or electronic effects .

Q. How should biological activity assays be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains, referencing protocols for structurally similar oxazole-carboxamides .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing with control compounds like EUK-134 (a methoxy-substituted salen-manganese complex) .
  • Target Identification : Employ SPR (surface plasmon resonance) or thermal shift assays to probe binding to enzymes like cyclooxygenase or kinases .

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